molecular formula C20H14O2S B14298775 S-(4-Benzoylphenyl) benzenecarbothioate CAS No. 112013-24-8

S-(4-Benzoylphenyl) benzenecarbothioate

Katalognummer: B14298775
CAS-Nummer: 112013-24-8
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: PFQNGNMFBVIDHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(4-Benzoylphenyl) benzenecarbothioate: is a chemical compound with the molecular formula C26H18O3S2 and a molecular weight of 442.56 g/mol . This compound is known for its unique structure, which includes a benzoyl group attached to a phenyl ring, linked through a sulfur atom to another phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Benzoylphenyl) benzenecarbothioate typically involves the reaction of 4-benzoylphenyl thiol with benzenecarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: S-(4-Benzoylphenyl) benzenecarbothioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Uniqueness: S-(4-Benzoylphenyl) benzenecarbothioate is unique due to the presence of both benzoyl and phenyl groups linked through a sulfur atom. This structure imparts specific chemical properties, such as increased reactivity in substitution reactions and the ability to form stable complexes with metals .

Eigenschaften

CAS-Nummer

112013-24-8

Molekularformel

C20H14O2S

Molekulargewicht

318.4 g/mol

IUPAC-Name

S-(4-benzoylphenyl) benzenecarbothioate

InChI

InChI=1S/C20H14O2S/c21-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)23-20(22)17-9-5-2-6-10-17/h1-14H

InChI-Schlüssel

PFQNGNMFBVIDHQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.